Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-
Overview
Description
“Benzoxazole, 2,2’-(1,2-ethenediyl)bis[5-methyl-” is a chemical compound with the molecular formula C18H14N2O2 . It is also known as Fluorescent Brightener 135 . This compound may be used in the preparation of polymeric film sensors based on excimer luminescence and responsive to both mechanical and temperature stress .
Synthesis Analysis
The synthesis of benzoxazole derivatives often involves the reaction between 2-aminophenol and aldehydes . An effective synthesis has been developed for 2-aminophenol derivative 6, which bears a carboxylate group in the desired position. The strategy allows construction of bis(benzoxazole) compound 5, where the built-in ester group can be easily converted to either a hydroxymethyl or a bromomethyl group to introduce the zinc-chelating ligand .
Molecular Structure Analysis
The molecular structure of “Benzoxazole, 2,2’-(1,2-ethenediyl)bis[5-methyl-” can be represented by the InChI string: InChI=1S/C18H14N2O2/c1-11-3-5-15-13 (9-11)19-17 (21-15)7-8-18-20-14-10-12 (2)4-6-16 (14)22-18/h3-10H,1-2H3/b8-7+
. The molecular weight of the compound is 290.3 g/mol .
Physical and Chemical Properties Analysis
The physical and chemical properties of “Benzoxazole, 2,2’-(1,2-ethenediyl)bis[5-methyl-” include a molecular weight of 290.32 and a molecular formula of C18H14N2O2 .
Scientific Research Applications
Optical Properties and Fluorescence : Ghodbane et al. (2016) studied the optical properties of three bis-benzoxazole derivatives, revealing superior fluorescence quantum yields in solution. They noted that these derivatives show weak emission in solid state due to their non-planar conformation, a finding important for optical applications (Ghodbane et al., 2016).
Synthesis of Fluorescent Compounds : Chen et al. (1995) conducted a study on the synthesis of new bis(benzoxazol-2-yl) fluorescent compounds, which have potential applications in materials science and bioimaging (Chen et al., 1995).
Catalysis in Chemical Synthesis : Garduño and García (2015) demonstrated the synthesis of amidines and 2-substituted benzoxazoles from N-heterocyclic nitriles, using a new catalytic pathway. This research contributes to efficient synthesis methods in organic chemistry (Garduño & García, 2015).
Polymer Chemistry : Smith et al. (1992) explored the chemistry and properties of poly(arylene ether benzoxazole)s, highlighting their high thermal stability and potential applications in high-performance materials (Smith et al., 1992).
Photoluminescence in Polymers : Sierra and Lahti (2004) synthesized a photoluminescent, segmented oligo-polyphenylenevinylene copolymer with hydrogen-bonding pendant chains, useful for studying interactions in solid states (Sierra & Lahti, 2004).
Photosensitive Materials : Ebara et al. (2003) developed a photosensitive poly(benzoxazole) precursor, demonstrating its application in the field of photoresist materials for photolithography (Ebara et al., 2003).
Textile Industry : Tang et al. (2014) developed a method for rapid detection of fluorescent whitening agents in textiles, including benzoxazole derivatives, using ultra-performance convergence chromatography, indicating its importance in quality control in the textile industry (Tang et al., 2014).
Total Synthesis of Natural Products : Deluca and Kerwin (1997) achieved the total synthesis of UK-1, a bis(benzoxazole) metabolite, highlighting the relevance of benzoxazole derivatives in medicinal chemistry (Deluca & Kerwin, 1997).
Safety and Hazards
While specific safety and hazards information for “Benzoxazole, 2,2’-(1,2-ethenediyl)bis[5-methyl-” is not available in the search results, it is generally recommended to use such compounds only in an area equipped with a safety shower, ensure that eyewash stations and safety showers are close to the workstation location, ensure adequate ventilation, avoid breathing vapours/dust, and avoid contact with eyes, skin, and clothing .
Properties
IUPAC Name |
5-methyl-2-[(E)-2-(5-methyl-1,3-benzoxazol-2-yl)ethenyl]-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c1-11-3-5-15-13(9-11)19-17(21-15)7-8-18-20-14-10-12(2)4-6-16(14)22-18/h3-10H,1-2H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRZNAWSCAUDRQ-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C=CC3=NC4=C(O3)C=CC(=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC(=N2)/C=C/C3=NC4=C(O3)C=CC(=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901236908 | |
Record name | 2,2′-(1E)-1,2-Ethenediylbis[5-methylbenzoxazole] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901236908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17233-65-7, 1041-00-5, 12224-12-3 | |
Record name | 2,2′-(1E)-1,2-Ethenediylbis[5-methylbenzoxazole] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17233-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoxazole, 2,2'-(1,2-ethenediyl)bis(5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001041005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoxazole, 2,2'-(1E)-1,2-ethenediylbis(5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017233657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoxazole, 2,2'-(1E)-1,2-ethenediylbis[5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2′-(1E)-1,2-Ethenediylbis[5-methylbenzoxazole] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901236908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-vinylenebis[5-methylbenzoxazole] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.606 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (E)-2,2'-vinylenebis[5-methylbenzoxazole] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.504 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.842 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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